REACTION_CXSMILES
|
I[CH2:2][CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][C:11]#[N:12].[H-].[Na+].CCCCCC.C(OCC)(=O)C.[Cl-].[Na+]>CN(C)C=O>[C:11]([CH:10]1[CH2:2][CH2:3][CH2:4][N:5]2[CH:9]=[CH:8][CH:7]=[C:6]12)#[N:12] |f:1.2,3.4,5.6|
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Name
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1-(3-Iodopropyl)pyrrol-2-acetonitrile
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Quantity
|
31 g
|
Type
|
reactant
|
Smiles
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ICCCN1C(=CC=C1)CC#N
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCCCCC.C(C)(=O)OCC
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
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Type
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CUSTOM
|
Details
|
with stirring to
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
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TEMPERATURE
|
Details
|
maintained in an atmosphere of dry nitrogen, at a rate such that the reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
is maintained between -5° to +5°
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
stirring at this temperature
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into benzene
|
Type
|
WASH
|
Details
|
The extract is washed with dilute sodium chloride solution (3 times), with water (once) and then it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving an oil (21.1 g.) which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel
|
Type
|
WASH
|
Details
|
The crystalline product (13.6 g., 72%) is eluted with hexane-ethyl acetate (97.5:25 and 95:5)
|
Type
|
CUSTOM
|
Details
|
Crystallization from hexane-acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1C=2N(CCC1)C=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |